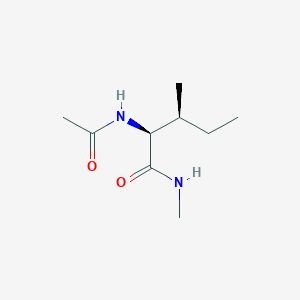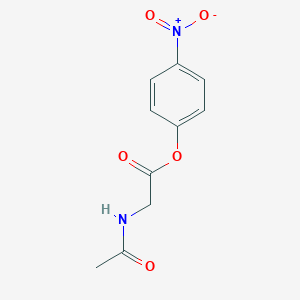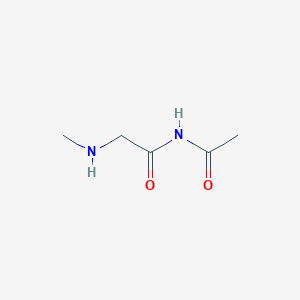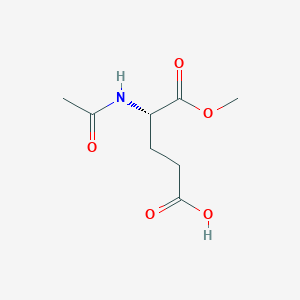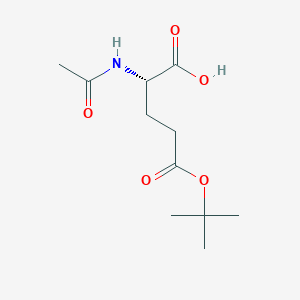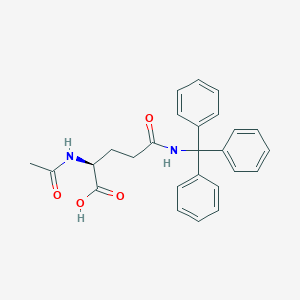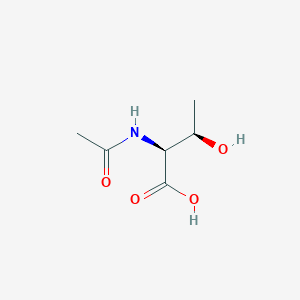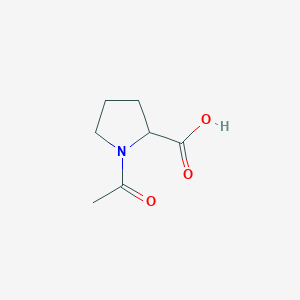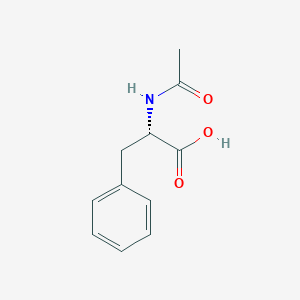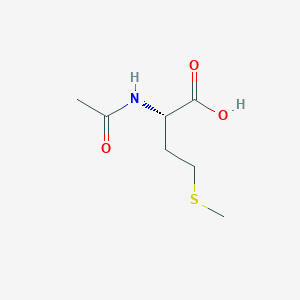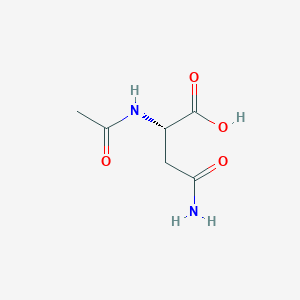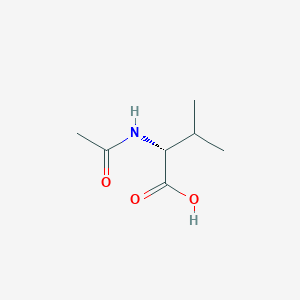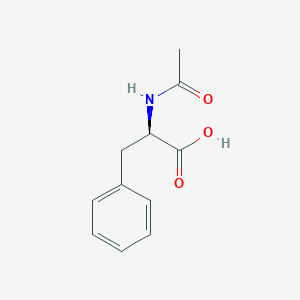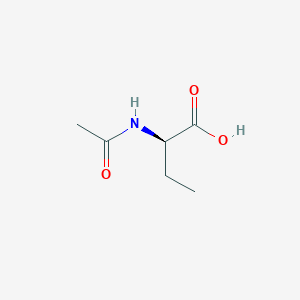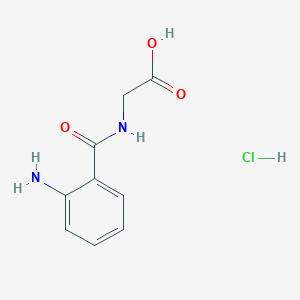
Abz-Gly-OH HCl
Descripción general
Descripción
Abz-Gly-OH HCl, also known as 2-Aminobenzoic acid or Anthranilic acid, is a compound with the molecular formula C9H11ClN2O3 . It is used as an intramolecularly quenched fluorescent tripeptide and a fluorogenic substrate of angiotensin-I-converting enzyme and bacterial dipeptidyl carboxypeptidase .
Synthesis Analysis
The synthesis of Abz-Gly-OH HCl involves the use of the autoprocessing site sequence of the protealysin precursor to construct an internally quenched fluorescent peptide substrate . Another method involves the papain-catalyzed chemoenzymatic polymerization of tripeptide ester monomers under moderate conditions in aqueous buffers .Molecular Structure Analysis
The molecular structure of Abz-Gly-OH HCl consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Abz-Gly-OH HCl is involved in enzymatic reactions. For example, protealysin and thermolysin hydrolyze only the Ser-Val bond of the substrate . The peptide is also used in the study of peptide aggregation .Aplicaciones Científicas De Investigación
1. ACE-Inhibitory and Antioxidant Activities of Peptide Fragments
- Application Summary: This study investigated the effects of amino acid composition and peptide molecular mass on ACE-inhibitory and antioxidant activities of protein fragments obtained from tomato waste fermented using Bacillus subtilis . “Abz-Gly-OH HCl” was used as a substrate in this study .
- Methods of Application: The addition of B. subtilis increased the relative amount of aromatic and positively-charged amino acids, which have been described to influence the biological activities of peptide fragments . IC 50 values of hydrolysates for ACE-inhibitory and 2, 2′-diphenyl-1-picrylhydrazyl (DPPH) scavenging activities were found to be 1.5 and 8.2 mg/mL, respectively .
- Results: The highest ACE-inhibitory activity was due to peptides showing molecular mass range 500–800 Da, while the most active antioxidant peptides were found to be mainly at the two different peptide weight ranges 500–800 Da and 1200–1500 Da .
2. Efficient Fmoc-Protected Amino Ester Hydrolysis
- Application Summary: This research explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
- Methods of Application: The reaction conditions were systematically explored and optimized. The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
- Results: The study resulted in an efficient method for Fmoc-protected amino ester hydrolysis, providing better yields with greener, inexpensive chemicals and less energy expenditure .
3. Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy
- Application Summary: This study focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent . “Abz-Gly-OH HCl” was used as a substrate in this study .
- Methods of Application: The study utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry .
- Results: The study resulted in a technique for solid-phase peptide synthesis in water .
4. Advancements and Applications of Injectable Hydrogel Composites in Biomedical Research
- Application Summary: This research highlights the versatility and potential of injectable hydrogel nanocomposites in biomedical research . “Abz-Gly-OH HCl” was used as a substrate in this study .
- Methods of Application: The study demonstrates the potential of injectable hydrogels in various therapeutic areas, such as cardiac regeneration, joint diseases, postoperative analgesia, and the treatment of ocular disorders .
- Results: The study resulted in a perspective that explores future prospects, emphasizes interdisciplinary collaboration, and underscores the promising future potential of injectable hydrogel nanocomposites in biomedical research and applications .
5. Recent Advances in the Synthesis of Smart Hydrogels
- Application Summary: This study focuses on the recent advancements in the synthesis of smart hydrogels . “Abz-Gly-OH HCl” was used as a substrate in this study .
- Methods of Application: The study discusses the synthesis of smart hydrogels based on their unique features and different aspects of their responsive behaviors .
- Results: The study resulted in the development of smart hydrogels with various chemically and structurally responsive moieties that exhibit excellent characteristics of reacting under different environmental conditions .
6. Albendazole Electrospun Nanofiber Films
- Application Summary: This research investigates electrospun polyvinyl alcohol (PVA) nanofiber films as a new delivery system adopted for the oromucosal administration of Albendazole .
- Methods of Application: The study evaluates the mechanical and physicochemical properties, in vitro drug release, and ex vivo permeation of the prepared nanofiber films .
- Results: The study found that ABZ-loaded PVA nanofiber films showed 5-fold improvement in the dissolution rate of ABZ as compared to ABZ alone . An ex vivo permeation study in a goat buccal mucosa displayed 3.2-fold improvement in the permeation of ABZ from PVA nanofiber films .
Propiedades
IUPAC Name |
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVSZXHFZFRVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Abz-Gly-OH HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



